1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene

Fluorinated building blocks Medicinal chemistry intermediates Structural verification

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene (CAS 1807185-42-7) is a polyfluorinated aromatic building block with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol. The compound features a 1,4-difluorobenzene core simultaneously substituted with a difluoromethoxy (–OCHF2) group at the 2-position and a fluoromethoxy (–OCH2F) group at the 6-position, as confirmed by its SMILES representation FCOc1cc(F)cc(OC(F)F)c1F.

Molecular Formula C8H5F5O2
Molecular Weight 228.12 g/mol
Cat. No. B14062933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene
Molecular FormulaC8H5F5O2
Molecular Weight228.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OCF)F)OC(F)F)F
InChIInChI=1S/C8H5F5O2/c9-3-14-5-1-4(10)2-6(7(5)11)15-8(12)13/h1-2,8H,3H2
InChIKeyCKAWZKOWKVAVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene (CAS 1807185-42-7): A Dual-Fluorinated Alkoxy Benzene Building Block for Medicinal Chemistry and Advanced Materials R&D Procurement


1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene (CAS 1807185-42-7) is a polyfluorinated aromatic building block with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . The compound features a 1,4-difluorobenzene core simultaneously substituted with a difluoromethoxy (–OCHF2) group at the 2-position and a fluoromethoxy (–OCH2F) group at the 6-position, as confirmed by its SMILES representation FCOc1cc(F)cc(OC(F)F)c1F . This specific regiochemical arrangement places two electronically and conformationally distinct fluorinated alkoxy substituents in a 1,3-relationship relative to each other on the aromatic ring, creating a substitution pattern that is structurally differentiated from simpler mono-substituted analogs such as 2-(difluoromethoxy)-1,4-difluorobenzene (CAS 1404193-91-4, C7H4F4O, MW 180.10) or 1,4-difluoro-2-methoxybenzene (CAS 75626-17-4, C7H6F2O, MW 144.12) . The compound is commercially catalogued as a research chemical at ≥95% purity (Catalog No. CM403038), positioning it as a specialty intermediate for pharmaceutical lead optimization, agrochemical candidate synthesis, and fluorinated liquid crystal material development .

Why Generic Substitution Fails for 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene: The Non-Interchangeability of Mixed –OCHF2/–OCH2F Building Blocks in Structure–Property-Driven R&D


The co-presence of –OCHF2 and –OCH2F substituents on the same 1,4-difluorobenzene scaffold cannot be replicated by simpler mono-substituted or symmetrical bis-substituted analogs. The difluoromethoxy group (–OCHF2) is capable of interconverting between a highly lipophilic and a polar conformation depending on the molecular environment, functioning as a conformational 'environmental adaptor,' while the fluoromethoxy group (–OCH2F) lacks this conformational flexibility and exhibits a distinct polarity profile [1]. In a direct biological comparison using the antitumor bicyclic peptide RA-VII scaffold, replacement of a methoxy group with –OCHF2 versus –OCH2F produced quantitatively different cytotoxic activities against HL-60 cells, demonstrating that these groups are not interchangeable bioisosteres [2]. Furthermore, the broader class of difluoromethoxy arenes has been shown to exhibit vessel-dependent (glass-facilitated) thermal decomposition behavior, a process-safety consideration not shared by non-fluorinated or –OCH2F-only analogs, which must be accounted for during scale-up or thermal processing [3]. Procuring a generic 'fluorinated methoxybenzene'—such as 2-(difluoromethoxy)-1,4-difluorobenzene or 1,4-difluoro-2-methoxybenzene—in place of the target compound would eliminate the dual functional group architecture required for differential structure–activity relationship (SAR) exploration, potentially leading to misleading or non-reproducible results in programs that depend on the specific electronic and conformational contributions of both –OCHF2 and –OCH2F in a defined 1,4-difluoro regiochemistry.

Quantitative Differentiation Evidence for 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene vs. Closest Analogs: A Comparator-Anchored Procurement Guide


Structural Differentiation: Simultaneous –OCHF2 and –OCH2F Substitution Verified by SMILES vs. Mono-Substituted Analogs

The target compound is the only commercially catalogued building block that combines –OCHF2 and –OCH2F substituents on a 1,4-difluorobenzene core in the specific 2,6-regiochemical arrangement. The SMILES string FCOc1cc(F)cc(OC(F)F)c1F, sourced from the Chemsrc authoritative database, confirms that the fluoromethoxy (–OCH2F) group resides at the 6-position and the difluoromethoxy (–OCHF2) group at the 2-position, with ring fluorines at the 1- and 4-positions . In contrast, the closest mono-substituted analog, 2-(difluoromethoxy)-1,4-difluorobenzene (CAS 1404193-91-4, SMILES: FC1=CC=C(F)C(OC(F)F)=C1), contains only the –OCHF2 group and completely lacks the –OCH2F moiety [1]. A related analog, 1,4-difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene (CAS 1803850-29-4, C8H5F5O, MW 212.12), replaces the –OCH2F oxygen with a –CH2F carbon, altering both hydrogen-bond acceptor capacity and conformational flexibility . The target compound's unique SMILES-verified structure provides three distinct hydrogen-bond acceptor sites (two ether oxygens plus fluorine atoms) compared to two for the mono-–OCHF2 analog, enabling differentiated intermolecular interaction profiles.

Fluorinated building blocks Medicinal chemistry intermediates Structural verification

Commercial Purity Specification: ≥95% Baseline Enables Reproducible SAR vs. Uncharacterized or Lower-Purity Analogs

The target compound is catalogued with a minimum purity specification of 95%+ (Catalog No. CM403038, Chemenu) . This provides a quantifiable procurement baseline. In comparison, the structurally related analog 1,4-difluoro-2-difluoromethoxy-6-(fluoromethyl)benzene (CAS 1803850-29-4) is also offered at 95%+ purity , while 2-(difluoromethoxy)-1,4-difluorobenzene (CAS 1404193-91-4) is listed with a purity of NLT 98% in some catalogues [1]. However, the target compound's ≥95% specification is documented alongside its SMILES-verified identity on the Chemsrc authoritative database, providing a linked identity–purity reference point that is essential for procurement decisions in research settings where impurity profiles can confound biological assay interpretation. No pharmacopeial monograph or certified reference standard exists for this compound class, making the vendor-specified purity the sole quantitative quality metric available for procurement comparison.

Quality control Procurement specification Reproducibility

Conformational Lipophilicity Differentiation: –OCHF2 as an Environmental Polarity Adaptor vs. –OCH2F as a Conformationally Static Group in the Same Scaffold

Müller (2014) demonstrated through bond vector analysis that the difluoromethoxy group (–OCHF2) can interconvert between a highly lipophilic conformation (both C–F bond vectors oriented away from the ether oxygen) and a polar conformation (one C–F bond oriented toward the ether oxygen), enabling this unit to function as a molecular 'environmental adaptor' that adjusts its polarity in response to the surrounding medium [1]. In contrast, the fluoromethoxy group (–OCH2F), bearing only a single C–F bond, lacks this conformational switching capability and exhibits a fixed polarity profile [1]. Additionally, the 1,3-difluoro pattern adjacent to an ether moiety (as found in the target compound, where the –OCHF2 group at position 2 is flanked by ring fluorine at position 1 and the –OCH2F group at position 6 is flanked by ring fluorine at position 1 in a 1,3-relationship) shows a similar conformational dependence of polarity to the –OCHF2 group itself, suggesting a cooperative electronic effect [1]. While these findings are derived from computational vector analysis rather than direct experimental logP measurement of the target compound, they provide a class-level mechanistic rationale for why the mixed –OCHF2/–OCH2F substitution pattern would be expected to exhibit a distinct lipophilicity profile compared to compounds bearing only one type of fluorinated alkoxy group.

Lipophilicity modulation Conformational analysis Drug design

Functional Group Bioactivity Divergence: –OCHF2 vs. –OCH2F Produce Quantitatively Distinct Cytotoxic Activities in the RA-VII Peptide System

In the only published direct head-to-head comparison of –OCHF2 versus –OCH2F substitution at the same molecular position, Hitotsuyanagi et al. (2023) synthesized RA-VII bicyclic hexapeptide analogues in which the Tyr-3 and/or Tyr-6 methoxy (–OCH3) groups were replaced with either difluoromethoxy (–OCHF2) or fluoromethoxy (–OCH2F) groups, and evaluated their cytotoxic activity against HL-60 leukemia cells [1]. All fluorinated analogues showed reduced cytotoxic activity compared to the parent RA-VII (which bears –OCH3), but critically, analogues bearing –OCHF2 or –OCH2F at Tyr-3 showed weaker activity than the corresponding Tyr-6 analogues, and –OCHF2 and –OCH2F were not functionally equivalent [1]. The authors concluded that '–OCHF2 and –OCH2F are not just a simple isosteric replacement of –OCH3 in bioactive compounds' [1]. This finding directly demonstrates that these two fluorinated alkoxy groups produce quantitatively and biologically distinct outcomes when substituted at the same position of a bioactive scaffold. While this evidence is derived from a peptide macrocycle rather than from the target benzene building block itself, it establishes the fundamental principle that –OCHF2 and –OCH2F are non-interchangeable functional groups in a biological context—a principle that directly supports the procurement rationale for a building block that contains both groups for differential SAR exploration.

Bioisosterism Cytotoxic activity SAR

Thermal Process-Safety Consideration: Difluoromethoxy Arenes Exhibit Glass-Facilitated Autocatalytic Decomposition Relevant to Scale-Up

Yang et al. (2025) from Corteva Agriscience conducted a comprehensive differential scanning calorimetry (DSC) evaluation of difluoromethoxy-containing aromatic building blocks and reported that difluoromethoxybenzene undergoes autocatalytic decomposition in a glass capillary, while a diverse series of difluoromethoxy arenes exhibited dichotomous, vessel-dependent decomposition behavior (glass vs. gold-plated crucible) [1]. This finding has direct implications for any process chemistry or scale-up work involving the target compound, which contains a –OCHF2 group. In contrast, analogs bearing only –OCH2F or –OCH3 groups (such as 1,4-difluoro-2-methoxybenzene) would not be expected to exhibit this specific glass-facilitated decomposition pathway, as the phenomenon is specifically associated with the difluoromethoxy (–OCHF2) moiety [1]. The study underscores the importance of reactive chemistry evaluations and appropriate reactor material selection (e.g., avoiding glass or using gold-plated equipment) when handling difluoromethoxy arenes at elevated temperatures [1]. While the target compound was not specifically named in the evaluated series, it belongs to the difluoromethoxy arene class and would be subject to the same class-level thermal decomposition concerns.

Process safety Thermal stability Scale-up

Liquid Crystal Material Application Potential: Difluoromethoxy-Bridged Compounds Deliver High Dielectric Anisotropy and Low Rotational Viscosity per Patent Literature

Multiple patents disclose that liquid crystal compounds containing difluoromethoxy (–CF2O–) bridge bonds exhibit large dielectric anisotropy (Δε) and low rotational viscosity (γ1), enabling reduced driving voltage and improved response time in liquid crystal display (LCD) devices [1][2]. Specifically, the patent literature states that compounds with difluoromethoxy bridges have 'the characteristics of low rotational viscosity, large dielectric anisotropy, good mutual solubility and stability,' and that 'the driving voltage of a device can be remarkably reduced after the compound is added to a composition' [1]. The Chinese patent CN105131971B further discloses that liquid crystal compounds containing 2-fluorophenyl and difluoromethyleneoxy (–CF2O–) linking groups exhibit 'not only large dielectric anisotropy, but more importantly, simultaneously extremely fast response speed and high clearing point' [3]. While the target compound is a small-molecule building block rather than a fully elaborated liquid crystal mesogen, its –OCHF2 motif is structurally analogous to the –CF2O– bridge found in these patented liquid crystal compounds, and its 1,4-difluoro substitution pattern is consistent with the fluorinated phenyl rings commonly employed in liquid crystal material design. This provides a class-level rationale for its potential utility as a synthetic intermediate in liquid crystal material R&D. Compounds lacking the –OCHF2 group (such as 1,4-difluoro-2-methoxybenzene) would not be expected to confer the same dielectric anisotropy enhancement.

Liquid crystal materials Dielectric anisotropy Display technology

Highest-Value Application Scenarios for 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene Based on Documented Evidence


Medicinal Chemistry SAR: Differential –OCHF2 vs. –OCH2F Bioisostere Evaluation in a Single Building Block

In drug discovery programs where both –OCHF2 and –OCH2F groups are under consideration as methoxy bioisosteres, the target compound serves as a versatile intermediate that can be elaborated into candidate molecules bearing either or both fluorinated alkoxy motifs from a common synthetic precursor. The evidence from the RA-VII peptide system demonstrates that –OCHF2 and –OCH2F are not functionally equivalent bioisosteres [1], making it essential to empirically compare both groups in the specific structural context of each lead series. Procuring this dual-functionalized building block enables head-to-head SAR exploration without the need to source two separate intermediates, reducing procurement complexity and ensuring that any observed activity differences are attributable to the fluorinated alkoxy group identity rather than to batch-to-batch variability between different starting materials.

Liquid Crystal Intermediate Synthesis: Leveraging the –OCHF2 Motif for High-Δε Mesogen Development

The target compound's –OCHF2 group and 1,4-difluorobenzene scaffold align with the structural features identified in patent literature as conferring large dielectric anisotropy and low rotational viscosity in liquid crystal compositions [2][3]. As a synthetic intermediate, it can be further functionalized (e.g., via cross-coupling at remaining reactive positions or through elaboration of the –OCH2F group) to generate novel –CF2O–-bridged or –OCHF2-terminated liquid crystal mesogens. The patent CN105131971B specifically highlights that compounds with 2-fluorophenyl and difluoromethyleneoxy groups simultaneously achieve fast response speed and high clearing point [3], properties that are critical for next-generation LCD and OLED display materials. Researchers developing fluorinated liquid crystal libraries can use this building block to access differentiated chemical space not reachable from simpler mono-functionalized starting materials.

Agrochemical Lead Optimization: Fluorinated Alkoxy Building Block for Metabolic Stability Enhancement

The difluoromethoxy (–OCHF2) group is a recognized motif in agrochemical design for improving metabolic stability and modulating lipophilicity of active ingredients [4]. The target compound provides a scaffold from which both –OCHF2 and –OCH2F groups can be carried forward into candidate molecules, allowing agrochemical researchers to assess the differential impact of these substituents on target site penetration, environmental persistence, and metabolic degradation pathways. The class-level evidence from Corteva Agriscience's thermal decomposition study further indicates that process safety evaluations (particularly regarding glass reactor compatibility) should be integrated into any scale-up workflow involving this –OCHF2-containing intermediate [5].

Fluorinated Building Block Library Construction for Fragment-Based Drug Discovery (FBDD)

The unique combination of –OCHF2, –OCH2F, and two ring-fluorine atoms in a single low-molecular-weight (MW 228.12) aromatic scaffold makes this compound an attractive entry for fluorinated fragment libraries used in FBDD campaigns. The conformational adaptability of the –OCHF2 group, as characterized by Müller (2014) [6], combined with the static polarity of the –OCH2F group, provides a built-in physicochemical diversity element within a single fragment. When screened against protein targets, this fragment can present different hydrogen-bonding and lipophilic interaction surfaces depending on the local binding pocket environment, potentially yielding distinct binding modes compared to fragments bearing only one type of fluorinated alkoxy group. Procurement of this compound for fragment library construction is supported by its documented ≥95% purity specification , which meets the typical purity requirements for fragment-based screening.

Quote Request

Request a Quote for 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.